2,8-Nonanedione molecular weight and CAS number
2,8-Nonanedione molecular weight and CAS number
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a concise yet comprehensive overview of 2,8-nonanedione, a diketone with potential applications in various scientific domains. This document consolidates the available physicochemical data, details a verified experimental protocol for its synthesis, and visually represents the synthetic workflow. Notably, a significant gap exists in the scientific literature regarding the specific biological activities and signaling pathways associated with 2,8-nonanedione. This guide, therefore, serves as a foundational resource and a starting point for future research into the potential applications of this molecule.
Physicochemical Properties
2,8-Nonanedione is a C9 aliphatic diketone. Its fundamental properties are summarized below for easy reference.
| Property | Value | Source |
| Molecular Formula | C₉H₁₆O₂ | [1][2][3][4][5] |
| Molecular Weight | 156.22 g/mol | [1][3][4][5] |
| CAS Number | 30502-73-9 | [1][2][3][5] |
| IUPAC Name | nonane-2,8-dione | [2] |
| SMILES | CC(=O)CCCCCC(=O)C | [2] |
| InChIKey | APAPZQYXOGNKGH-UHFFFAOYSA-N | [1][2][5] |
Synthesis of 2,8-Nonanedione
A reliable method for the synthesis of 2,8-nonanedione is through the acid-catalyzed hydration of 1,8-nonadiyne (B1581614).[1] This procedure offers a straightforward approach to forming the carbon-oxygen bonds necessary for the diketone structure.
Experimental Protocol
The following protocol is adapted from a procedure published in Organic Syntheses.[1]
Materials:
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1,8-Nonadiyne (98% purity)
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Methyl(triphenylphosphine)gold(I) (CH₃AuPPh₃)
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Concentrated Sulfuric Acid (H₂SO₄)
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Water (distilled or deionized)
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Anhydrous Sodium Sulfate (Na₂SO₄)
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Argon gas
Equipment:
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250-mL three-necked, round-bottomed flask
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Rubber septum
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Glass stopper
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Reflux condenser with argon inlet
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Magnetic stir bar and stir plate
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Separatory funnel
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50-mL Erlenmeyer flask
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Büchner funnel and vacuum filtration apparatus
Procedure:
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A 250-mL, three-necked, round-bottomed flask equipped with a rubber septum, a glass stopper, a reflux condenser with an argon inlet, and a magnetic stir bar is evacuated and filled with argon.
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The flask is charged with 1,8-nonadiyne (6.3 mL, 5.0 g, 42 mmol, 1 equivalent), methyl(triphenylphosphine)gold(I) (0.042 g, 0.088 mmol, 0.2 mol%), sulfuric acid (prepared by diluting 2.08 g (21.2 mmol, 0.5 equivalents) of concentrated H₂SO₄ with 21 mL of water), and methanol (120 mL).[1]
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The reaction mixture is stirred at a specified temperature (e.g., 60-70 °C) and monitored for completion.
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Upon completion, the reaction mixture is cooled to room temperature.
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The mixture is then transferred to a separatory funnel, and the layers are separated.
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The organic phase is washed with 50 mL of water, dried over anhydrous Na₂SO₄, filtered, and concentrated.
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The resulting solution is diluted with hexane and slowly cooled to -18 °C to induce crystallization.
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The crystals of 2,8-nonanedione are collected by vacuum filtration, washed with ice-cold hexane, and air-dried.
Synthesis Workflow
Biological Activity and Signaling Pathways
A comprehensive search of the current scientific literature reveals a notable absence of studies specifically investigating the biological activity or signaling pathways of 2,8-nonanedione. While research exists for other diketones and nonane (B91170) derivatives, this specific isomer remains largely uncharacterized in a biological context.
For instance, 2,5-hexanedione (B30556) is a known neurotoxin that can cause peripheral neuropathy through the formation of pyrroles and subsequent protein cross-linking. Other nonane derivatives, such as nonanal (B32974) and nonanoic acid, exhibit pheromonal and antimicrobial activities. A comparative analysis of structurally related compounds suggests that the dione (B5365651) functionality in 2,8-nonanedione could potentially interact with cellular signaling pathways, such as the Keap1-Nrf2 antioxidant response pathway, due to its electrophilic nature. However, without direct experimental evidence, this remains speculative.
The lack of data on the biological effects of 2,8-nonanedione presents a clear opportunity for future research. Investigations into its potential cytotoxicity, antimicrobial properties, and interactions with key cellular signaling pathways could uncover novel applications in drug development and other scientific fields.
Conclusion
2,8-Nonanedione is a readily synthesizable diketone with well-defined physicochemical properties. However, its biological role and potential applications remain an open field of investigation. This guide provides the foundational chemical knowledge for researchers interested in exploring the untapped potential of this molecule. Further studies are warranted to elucidate the biological activity and signaling pathways of 2,8-nonanedione, which could pave the way for its use in the development of new therapeutics or other advanced materials.
